Pregnanetriol-d4
Description
Significance of Deuteration in Chemical Biology
Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), holds particular significance in chemical biology. ansto.gov.au The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. wikipedia.org This increased bond strength can lead to a slower rate of metabolism for deuterated compounds, potentially increasing a drug's half-life. wikipedia.org This property is strategically used in drug discovery to improve the pharmacokinetic profiles of pharmaceuticals. medchemexpress.com
Beyond altering metabolic rates, deuteration serves as a crucial tool for elucidating reaction mechanisms and biosynthetic pathways. scielo.org.mx By tracking the position of deuterium in metabolites, researchers can gain insights into the intricate steps of biochemical transformations. scielo.org.mx Furthermore, deuterated compounds are invaluable as internal standards in mass spectrometry-based quantitative analysis, enabling precise and accurate measurements of their non-deuterated counterparts in complex biological samples. scielo.org.mxnih.gov The unique vibrational properties of the C-D bond also allow for its use in advanced imaging techniques, such as Raman spectroscopy, to track the uptake and metabolism of deuterated molecules in living cells without the need for fluorescent labels. europa.eu
Role of Deuterated Steroids in Metabolomics and Endocrine Research
In the fields of metabolomics and endocrine research, deuterated steroids are essential for the accurate quantification of steroid hormones and their metabolites. nih.govfrontiersin.org Steroid profiling is a vital diagnostic tool for a range of disorders, including congenital adrenal hyperplasia (CAH), adrenocortical carcinoma, and other endocrine-related diseases. rug.nlnih.gov The complexity of steroid metabolic pathways and the low concentrations of many steroid hormones in biological fluids necessitate highly sensitive and specific analytical methods. mdpi.comportlandpress.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis, and deuterated steroids serve as the ideal internal standards. portlandpress.commedrxiv.org By adding a known amount of a deuterated steroid to a biological sample, any variations in sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification of the endogenous (non-deuterated) steroid. nih.govmayocliniclabs.com This approach has significantly improved the diagnosis and monitoring of endocrine disorders. portlandpress.com For instance, deuterated standards like d4-cortisol are used to study the activity of enzymes involved in steroid metabolism, providing insights into tissue-specific hormone regulation. portlandpress.com
Overview of Pregnanetriol-d4 as a Research Standard
This compound is the deuterated form of pregnanetriol (B129160), a metabolite of 17α-hydroxyprogesterone. medchemexpress.compharmaffiliates.com It serves as a crucial internal standard for the quantitative analysis of pregnanetriol in biological samples, particularly urine. pharmaffiliates.com Elevated levels of urinary pregnanetriol are a key biomarker for congenital adrenal hyperplasia (CAH), specifically 21-hydroxylase deficiency. pharmaffiliates.comnih.govnih.gov In patients undergoing cortisol replacement therapy for CAH, monitoring urinary pregnanetriol levels helps to ensure appropriate dosage. pharmaffiliates.comresearchgate.net
The use of this compound in conjunction with mass spectrometry allows for highly accurate and reliable measurement of pregnanetriol, aiding in the diagnosis and management of CAH. mayocliniclabs.comresearchgate.net It is also utilized in steroid profiling for the investigation of other adrenal disorders, such as adrenal incidentalomas. pharmaffiliates.com As a stable isotope-labeled compound, this compound is a fundamental tool for clinical and research laboratories focused on steroid metabolism and endocrine function. qmx.comlgcstandards.com
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C21H32D4O3 |
| Molecular Weight | 340.53 g/mol |
| Synonyms | 5β-Pregnane-3α,17α,20α-triol-d4, NSC 52760-d4 |
| Appearance | White to Off-White Solid |
| Storage Temperature | -20°C |
Table sources: pharmaffiliates.comchemicalbook.comlgcstandards.com
Synthesis and Metabolic Pathway
The synthesis of steroid hormones is a complex process involving a series of enzymatic reactions that convert cholesterol into various steroid products. eurekakit.com Pregnenolone is a key intermediate derived from cholesterol. researchgate.net From pregnenolone, the synthesis can proceed through two main pathways, the delta-4 and delta-5 pathways, which are determined by the relative activities of the enzymes CYP17 and 3β-HSD. jaypeedigital.com
The delta-4 pathway leads to the production of progesterone (B1679170) and 17α-hydroxyprogesterone. jaypeedigital.com 17α-hydroxyprogesterone is then metabolized to pregnanetriol. nih.govmayocliniclabs.com Pregnanetriol is further conjugated, typically with glucuronic acid, to increase its water solubility for excretion in the urine. jaypeedigital.comtestcatalog.org
The synthesis of this compound for use as an analytical standard involves introducing deuterium atoms into the pregnanetriol molecule. This is typically achieved through chemical synthesis methods that can selectively replace hydrogen atoms with deuterium. ansto.gov.au One practical approach involves the use of heavy water (deuterium oxide) and a catalyst under specific conditions, such as ultrasound assistance, to facilitate the hydrogen-deuterium exchange. nih.gov
Applications in Research
Mass Spectrometry and Internal Standards
This compound is primarily used as an internal standard in mass spectrometry-based methods for the quantification of endogenous pregnanetriol. pharmaffiliates.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to the biological sample (e.g., urine or serum) at the beginning of the analytical process. rug.nlnih.govmayocliniclabs.com Because this compound is chemically identical to the naturally occurring pregnanetriol, it behaves similarly during sample extraction, purification, and derivatization steps.
However, due to its higher mass, the mass spectrometer can distinguish it from the non-deuterated pregnanetriol. nih.govacs.org By comparing the signal intensity of the analyte (pregnanetriol) to the signal intensity of the internal standard (this compound), analysts can accurately calculate the concentration of pregnanetriol in the original sample, correcting for any loss that may have occurred during sample processing. nih.gov This isotope dilution mass spectrometry approach is considered the most reliable method for quantitative analysis. nih.gov
Congenital Adrenal Hyperplasia (CAH) Research
Congenital Adrenal Hyperplasia (CAH) is a group of inherited disorders affecting the adrenal glands' ability to produce certain steroid hormones. nih.gov The most common form is 21-hydroxylase deficiency, which leads to a blockage in the synthesis of cortisol and, in severe cases, aldosterone. nih.gov This blockage causes precursor molecules, particularly 17α-hydroxyprogesterone, to accumulate and be shunted into the androgen synthesis pathway. nih.gov
The measurement of pregnanetriol, the urinary metabolite of 17α-hydroxyprogesterone, is a cornerstone in the diagnosis and management of 21-hydroxylase deficiency. researchgate.netresearchgate.netnih.gov Elevated levels of urinary pregnanetriol are a hallmark of this condition. nih.gov The use of this compound as an internal standard in quantitative assays ensures the accuracy of these measurements, which is critical for monitoring the effectiveness of glucocorticoid replacement therapy. pharmaffiliates.comresearchgate.net Accurate monitoring helps in adjusting treatment to prevent both the consequences of androgen excess and the side effects of over-treatment. researchgate.net
Steroid Hormone Profiling
Urinary steroid hormone profiling is a comprehensive analytical approach that measures a panel of steroid hormones and their metabolites to provide a detailed picture of adrenal and gonadal function. rug.nl This technique is valuable for diagnosing various endocrine disorders, including different forms of CAH, adrenal tumors, and disorders of sex development. rug.nlnih.gov
In these multi-steroid assays, a suite of deuterated internal standards, including this compound, is used to ensure the accuracy and reliability of the entire profile. rug.nlnih.govmayocliniclabs.com By providing precise quantification of multiple analytes simultaneously, steroid profiling can help differentiate between various enzyme deficiencies and other endocrine pathologies. rug.nlnih.gov For example, the ratio of different steroid metabolites can point to a specific enzymatic defect in the steroidogenic pathway. nih.gov
Properties
Molecular Formula |
C₂₁H₃₂D₄O₃ |
|---|---|
Molecular Weight |
340.53 |
Synonyms |
(3α,5β,20S)-Pregnane-3,17,20-triol-d4; 5β-Pregnane-3α,17,20α-triol-d4; 3α,17α,20α-Trihydroxy-5β-pregnane; 5β-Pregnane-3α,17α,20α-triol-d4; NSC 52760-d4; |
Origin of Product |
United States |
Synthesis and Characterization for Research Purity
Isotopic Exchange and Labeling Strategies for Pregnanetriol-d4
The synthesis of deuterated steroids, including this compound, primarily relies on two main strategies: direct synthesis using isotopically labeled precursors or, more commonly, the introduction of deuterium (B1214612) into the unlabeled molecule through hydrogen-deuterium exchange (HIE) reactions. symeres.com These methods are chosen to achieve high levels of deuterium incorporation at specific, stable positions within the molecule. researchgate.net
Key strategies for deuteration include:
Hydrogen-Deuterium Exchange (H/D Exchange): This is a prevalent method for incorporating deuterium. symeres.com It involves exposing the steroid to a deuterium source, such as deuterated water (D₂O) or deuterated solvents like methanol-d4 (B120146) (MeOD), often in the presence of an acid or base catalyst. nih.gov The catalyst facilitates the exchange of protons (¹H) for deuterons (²H or D) at specific locations in the molecule, particularly at positions adjacent to carbonyl groups or other activating features. sigmaaldrich.com For complex molecules, this may require protecting certain functional groups to direct the exchange to the desired sites. nih.gov
Reductive Deuteration: This technique introduces deuterium atoms by reducing a suitable functional group with a deuterated reducing agent. nih.gov A common example is the reduction of a ketone to a hydroxyl group using a reagent like sodium borodeuteride (NaBD₄). This method is highly specific and results in deuterium incorporation at the site of reduction. For instance, the synthesis of cortisol-d4 has been achieved by using a combination of H/D exchange to label positions near a ketone and subsequent reductive deuteration to introduce a deuterium atom at another specific carbon. nih.gov
The synthesis of a multiply-labeled compound like this compound likely involves a multi-step process combining these strategies to ensure that four deuterium atoms are incorporated with high isotopic purity. nih.govchembk.com The goal is to produce a stable isotopologue where the deuterium labels are not susceptible to back-exchange under analytical conditions. sigmaaldrich.com
Table 1: Deuterium Labeling Strategies for Steroids
| Strategy | Description | Common Reagents | Application Example |
|---|---|---|---|
| Hydrogen-Deuterium Exchange (H/D Exchange) | Protons on the steroid molecule are swapped for deuterons from a deuterium-rich source, often with a catalyst. symeres.comnih.gov | D₂O, NaOD in MeOD | Labeling of positions alpha to a carbonyl group in cortisone. nih.gov |
| Reductive Deuteration | A functional group (e.g., a ketone) is reduced using a deuterated reducing agent, incorporating deuterium at that site. nih.gov | Sodium borodeuteride (NaBD₄) | Reduction of an 11-keto group to an 11-deutero-hydroxy group in a cortisol precursor. nih.gov |
Spectroscopic and Chromatographic Validation of Deuterated Purity
Once synthesized, this compound must undergo rigorous analytical validation to confirm its identity, chemical purity, and isotopic enrichment. This is typically accomplished using a combination of chromatographic and spectroscopic techniques.
Chromatography: Techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) are used to separate the deuterated standard from unlabeled Pregnanetriol (B129160) and other potential impurities. rug.nl The goal is to demonstrate a single, sharp peak corresponding to the labeled compound, confirming its chemical purity. Co-elution with a certified reference standard of unlabeled Pregnanetriol is often performed to confirm retention time and aid in identification. entegris.com
Mass Spectrometry (MS): MS is essential for confirming the success of the deuteration process. When coupled with GC (GC-MS) or LC (LC-MS/MS), it serves as a powerful tool for both identification and quantification. rug.nlnih.gov The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than that of unlabeled Pregnanetriol, confirming the incorporation of four deuterium atoms. Tandem mass spectrometry (MS/MS) is used to assess the stability of the label and to establish fragmentation patterns unique to the deuterated molecule, which is crucial for its use as an internal standard in quantitative assays. mayocliniclabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for structural elucidation. While ¹H NMR can show the disappearance of signals from the positions where protons have been replaced by deuterium, ²H NMR (Deuterium NMR) can be used to directly observe the signals from the incorporated deuterium atoms, confirming their specific locations within the steroid structure.
The combination of these methods provides a comprehensive characterization of the this compound molecule, validating its structure and confirming the degree and location of isotopic labeling.
Table 2: Analytical Techniques for Validation of this compound
| Technique | Purpose | Key Findings |
|---|---|---|
| Chromatography (GC/LC) | Assesses chemical purity by separating the analyte from impurities. rug.nl | A single, pure peak; establishes retention time. |
| Mass Spectrometry (MS) | Confirms mass shift due to deuterium incorporation and determines isotopic enrichment. nih.govmayocliniclabs.com | Molecular ion peak shifted by +4 amu; fragmentation pattern confirms structure. |
| NMR Spectroscopy | Provides detailed structural information and confirms the specific sites of deuteration. symeres.com | Disappearance of proton signals and appearance of deuterium signals at specific chemical shifts. |
Quality Control for Research-Grade Reference Materials
For this compound to be used as a reliable research-grade reference material, especially as an internal standard, it must meet stringent quality control (QC) specifications. entegris.com
The QC process focuses on several key parameters:
Chemical Purity: This ensures that the material is free from other steroids or synthesis-related impurities. As mentioned, chromatographic methods are used to quantify this, with purity levels often expected to exceed 98-99%. chembk.com
Isotopic Purity (or Isotopic Enrichment): This is a measure of the percentage of the material that is correctly labeled with four deuterium atoms, versus molecules that may have fewer (d0, d1, d2, d3) or more deuterium atoms. This is determined using high-resolution mass spectrometry. nih.gov A high isotopic enrichment is critical to prevent interference and ensure accuracy in quantitative analyses. For example, a research-grade batch might have a stated deuterated purity of over 99%. chembk.com
Label Stability: A crucial aspect of QC is ensuring the deuterium labels are in chemically stable positions. sigmaaldrich.com If the labels are prone to exchange with protons in the analytical solvent (a phenomenon known as back-exchange), the integrity of the standard is compromised, leading to inaccurate results. sigmaaldrich.com Stability studies may be performed under various pH and solvent conditions to confirm the robustness of the labeling.
Manufacturers of certified reference materials provide a Certificate of Analysis detailing these quality parameters, assuring the end-user of the material's identity, purity, and suitability for its intended application in research and diagnostic testing. entegris.com
Analytical Methodologies Employing Pregnanetriol D4
Role as an Internal Standard in Quantitative Analysis
In the realm of quantitative analysis, particularly for biological samples, accuracy and precision are paramount. Pregnanetriol-d4 is widely employed as an internal standard to ensure the reliability of these measurements.
Isotope Dilution Mass Spectrometry Principles (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of a target analyte's concentration. mdpi.comrsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. nih.govnih.gov This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium). medchemexpress.com
During mass spectrometric analysis, the instrument can distinguish between the endogenous analyte and the isotopically labeled internal standard based on their mass-to-charge ratio. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, the concentration of the endogenous analyte can be accurately calculated. nih.gov This method is considered a primary ratio method of measurement within the International System of Units (SI) because it can yield highly accurate results with controllable sources of bias. rsc.org
Compensation for Matrix Effects and Ion Suppression
Biological samples, such as serum and urine, are complex matrices containing numerous endogenous compounds that can interfere with the analysis of the target analyte. gimitec.comnih.gov These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer's ion source, resulting in inaccurate quantification. thermofisher.com
The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting these matrix effects. Because this compound is chemically identical to the native pregnanetriol (B129160), it experiences the same physical and chemical variations during sample preparation (e.g., extraction, derivatization) and the same degree of ion suppression or enhancement during analysis. nih.gov By normalizing the signal of the endogenous analyte to the signal of the co-eluting internal standard, these variations are effectively canceled out, leading to a more accurate and robust measurement. gimitec.com
Enhanced Accuracy and Precision in Steroid Quantification
The application of this compound as an internal standard in IDMS significantly enhances the accuracy and precision of steroid quantification. researchgate.net Studies have demonstrated that methods utilizing stable isotope-labeled internal standards achieve excellent linearity, with coefficients of determination (R²) greater than 0.99. researchgate.netthermofisher.com
For instance, a validated method for quantifying 11 deconjugated steroids in human urine, which likely included pregnanetriol, reported intra- and inter-day precisions of less than 10.1%. researchgate.netnih.gov The relative matrix effects were found to be between 96.4% and 101.6%, and relative recovery ranged from 98.2% to 115.0%, showcasing the method's robustness. researchgate.netnih.gov Another study quantifying 19 steroid hormones in human serum and urine also reported high accuracy, with recoveries generally falling within the 80-120% range. mdpi.com The precision, expressed as the coefficient of variation (CV%), was typically below 15%. mdpi.com These findings underscore the critical role of isotopically labeled standards in achieving reliable and reproducible results in steroid analysis. thermofisher.comnih.gov
Table 1: Performance Metrics of Steroid Quantification Methods Using Isotope-Labeled Internal Standards
| Parameter | Study 1 (Urine) researchgate.netnih.gov | Study 2 (Serum & Urine) mdpi.com | Study 3 (Serum) thermofisher.com |
|---|---|---|---|
| Linearity (R²) | > 0.99 | 0.9958 - 0.9999 | > 0.995 |
| Precision (%CV) | < 10.1% | < 15.5% | < 10% |
| Accuracy/Recovery | 98.2% - 115.0% | 81.7% - 120% | Not specified |
| Matrix Effect | 96.4% - 101.6% | Not specified | Not specified |
Chromatographic Separation Techniques
Chromatography is an essential step in the analysis of complex mixtures like biological fluids, serving to separate the analyte of interest from other components before detection. This compound is utilized in conjunction with both gas and liquid chromatography.
Gas Chromatography (GC) Applications
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established technique for steroid profiling. nih.govaelabgroup.com In GC, volatile compounds are separated based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. aelabgroup.com For non-volatile compounds like steroids, a derivatization step is necessary to increase their volatility and thermal stability. rug.nl
The use of an internal standard like this compound in GC-MS analysis of steroids is crucial for accurate quantification. rug.nl It helps to correct for any variability in the derivatization reaction and potential losses during sample handling. ucl.ac.uk For example, a method for quantifying 22 urinary steroids by GC-MS/MS utilized several deuterated internal standards, including pregnenolone-d4, to ensure accurate results. researchgate.net The selection of appropriate ions for selected ion monitoring (SIM) is critical for sensitivity and specificity, and the internal standard plays a key role in this process. nih.govucl.ac.uk Capillary gas chromatography has been specifically used to study urinary steroid excretion, including pregnanetriol, in various clinical contexts. nih.govnih.gov
Liquid Chromatography (LC) Applications
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the quantitative analysis of steroids in many clinical and research laboratories. nih.govmedrxiv.org LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. A significant advantage of LC-MS/MS is its ability to analyze many steroids with minimal sample preparation and without the need for derivatization. nih.gov
In LC-MS/MS methods, this compound serves the same vital role as an internal standard as it does in GC-MS. researchgate.net It co-elutes with the endogenous pregnanetriol, compensating for matrix effects and variations in instrument response. The development of robust LC-MS/MS methods for the simultaneous analysis of multiple steroids, including androgens, estrogens, glucocorticoids, and progestagens, relies heavily on the use of a panel of isotopically labeled internal standards to ensure accuracy and reliability. medrxiv.org For instance, a method for the analysis of 19 steroid hormones in human serum and urine utilized a suite of labeled internal standards to achieve accurate quantification across a wide range of concentrations. mdpi.com
Mass Spectrometric Detection Strategies
Mass spectrometry (MS) is the cornerstone for the detection and quantification of this compound and its target analytes due to its high sensitivity and specificity. Different types of mass spectrometers are employed depending on the specific requirements of the analysis.
Single quadrupole mass spectrometers (SQ-MS) can be used for basic mass analysis, operating either in full scan mode to generate a mass spectrum or in selected ion monitoring (SIM) mode for improved sensitivity in quantitative applications. scioninstruments.com In SIM mode, the instrument is set to detect only specific mass-to-charge ratio (m/z) ions, such as those corresponding to this compound and the analyte of interest. scioninstruments.comnih.gov For instance, a method for determining indomethacin (B1671933) in plasma and urine utilized a deuterium-labeled internal standard (d4-indomethacin) with a single quadrupole MS operating in SIM mode. nih.gov
Triple quadrupole mass spectrometers (TQ-MS or MS/MS) offer significantly enhanced selectivity and sensitivity compared to single quadrupole instruments. scioninstruments.comwikipedia.org A TQ-MS consists of two quadrupole mass analyzers (Q1 and Q3) separated by a collision cell (q2). wikipedia.org Q1 selects the precursor ion (e.g., the molecular ion of the analyte), which is then fragmented in q2 through collision-induced dissociation. Q3 then selects a specific product ion for detection. scioninstruments.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is less susceptible to matrix interferences. bruker.comlabce.com The use of TQ-MS is prevalent in drug metabolism, pharmacokinetic studies, and the analysis of biological samples. wikipedia.orgbruker.com
Table 1: Comparison of Single Quadrupole and Triple Quadrupole MS
| Feature | Single Quadrupole (SQ) MS | Triple Quadrupole (TQ) MS |
| Principle | Single mass filter. scioninstruments.com | Two mass filters with a collision cell. scioninstruments.com |
| Primary Mode | Selected Ion Monitoring (SIM). scioninstruments.com | Multiple Reaction Monitoring (MRM). scioninstruments.com |
| Selectivity | Good | Excellent. wikipedia.org |
| Sensitivity | Good | Very High. wikipedia.org |
| Applications | Routine quantitative analysis, broad-range screening. scioninstruments.com | Targeted quantification in complex matrices, low-abundance analytes. bruker.com |
High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically at the 1–3 ppm level. thermofisher.com This capability allows for the confident identification and quantification of metabolites in complex biological samples. thermofisher.comresearchgate.net In targeted metabolomics, HRMS can be used to create highly specific extracted ion chromatograms based on the precise mass of the analyte and its internal standard, like this compound. researchgate.net The high resolving power of HRMS helps to distinguish analytes from background interferences, which is particularly advantageous in complex matrices. researchgate.net HRMS platforms can be coupled with liquid chromatography (LC) and can operate in both full scan (HRMS) and tandem MS (HRMS/MS) modes for both quantitative and qualitative analysis. longdom.org
Multiple Reaction Monitoring (MRM) is a scan mode performed on triple quadrupole mass spectrometers and is the gold standard for quantification of small molecules. labce.comaxispharm.com It involves monitoring specific precursor-to-product ion transitions for each analyte and its internal standard. labce.comresearchgate.net This high specificity minimizes background noise and enhances sensitivity. axispharm.com For each compound, at least two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier). labce.com
Dynamic MRM is an advancement over traditional MRM. lcms.cz Instead of monitoring all transitions throughout the entire chromatographic run, dynamic MRM only monitors the transitions for a specific compound around its expected retention time. lcms.cz This allows for the analysis of a larger number of compounds in a single run without compromising data quality, as it maximizes the dwell time for each transition, thereby improving the signal-to-noise ratio. lcms.czmdpi.com
Table 2: Example MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Analyte X | 337.2 | 287.2 | Quantifier |
| Analyte X | 337.2 | 159.1 | Qualifier |
| This compound | 341.2 | 291.2 | Internal Standard |
Note: The m/z values in this table are hypothetical and for illustrative purposes only.
High-Resolution Mass Spectrometry (HRMS) in Targeted Metabolomics
Sample Preparation Protocols
Effective sample preparation is critical for accurate and reproducible results in mass spectrometric analysis. The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. scharlab.comthermofisher.com
Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic solvent. phenomenex.com For steroid analysis, a common approach involves acidifying the sample (e.g., plasma or urine) and then extracting the analytes with an organic solvent like chloroform. nih.gov
Solid Phase Extraction (SPE) has become a widely used and often preferred method for sample cleanup and concentration. scharlab.comlabmanager.com It offers higher selectivity, reduced solvent consumption, and is more amenable to automation compared to LLE. scharlab.comlabmanager.com The process involves passing the liquid sample through a solid sorbent material packed in a cartridge. labmanager.com The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a suitable solvent. labmanager.com For steroids, reversed-phase sorbents like C18 are commonly used. phenomenex.com
Table 3: Comparison of LLE and SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids. phenomenex.com | Selective retention on a solid sorbent. labmanager.com |
| Selectivity | Moderate | High. labmanager.com |
| Solvent Usage | High | Low. thermofisher.com |
| Automation | Difficult | Readily automated. scharlab.com |
| Common Use | General purpose extraction. phenomenex.com | Cleanup of complex samples (e.g., biological fluids). thermofisher.com |
Gas chromatography-mass spectrometry (GC-MS) often requires derivatization to improve the volatility and thermal stability of analytes like steroids. Derivatization involves a chemical reaction to modify the functional groups of the analyte.
For steroids containing hydroxyl groups, a common derivatization technique is silylation , which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.
Another common method is perfluoroacylation , using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govresearchgate.netscielo.org.za This process creates derivatives that are highly responsive to electron capture detection and can improve chromatographic properties. nih.govscielo.org.za The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. scielo.org.za For example, a method for analyzing amines involved derivatization with PFPA in ethyl acetate (B1210297) at 65°C for 30 minutes. researchgate.net Similarly, a protocol for alkylphenols and brominated flame retardants used HFBA at 50°C for 30 minutes. scielo.org.za
Enzymatic Deconjugation Strategies
Steroids in biological fluids like urine are often present as water-soluble glucuronide and sulfate (B86663) conjugates, a result of phase II metabolism. To analyze the parent steroid, these conjugates must first be cleaved, a process known as deconjugation. Enzymatic hydrolysis is a widely adopted and effective method for this purpose.
The primary enzymes utilized are β-glucuronidase and sulfatase. β-glucuronidase specifically hydrolyzes glucuronic acid conjugates, while sulfatase cleaves sulfate esters. In many analytical protocols, a combination of both enzymes is used to ensure the comprehensive cleavage of all conjugated forms of the target analytes. Preparations from sources like Helix pomatia (the Roman snail) are popular as they naturally contain both β-glucuronidase and sulfatase activity. researchgate.net
The efficiency of enzymatic hydrolysis is influenced by several factors, including the source and concentration of the enzyme, incubation time, temperature, and the pH of the buffer solution. researchgate.net For instance, some methods employ an incubation period of 3 hours at 55°C in an ammonium (B1175870) acetate buffer at pH 4.9. nih.govresearchgate.net The conditions are optimized to achieve complete or near-quantitative deconjugation of the steroid metabolites. nih.govresearchgate.net It has been noted that the effectiveness of β-glucuronidase can vary depending on the structure of the steroid glucuronide. acs.orgresearchgate.net
While enzymatic hydrolysis is a standard procedure, some advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the direct quantification of steroid glucuronides, bypassing the deconjugation step. researchgate.netdshs-koeln.denih.gov However, for the analysis of total steroid concentrations, enzymatic hydrolysis remains a crucial step. researchgate.netnih.gov The use of ultrasound has also been explored to enhance the kinetics of the enzymatic reaction, significantly reducing the required hydrolysis time. rsc.org
Method Validation Parameters for this compound Assays
To ensure the reliability and accuracy of analytical methods quantifying pregnanetriol using this compound as an internal standard, a rigorous validation process is essential. This validation assesses several key performance characteristics of the assay.
Linearity and Calibration Curve Establishment
Linearity demonstrates that the assay response is directly proportional to the concentration of the analyte over a given range. This is established by creating a calibration curve using a series of standards with known concentrations. For steroid analysis, a good linear relationship is crucial for accurate quantification.
In typical LC-MS/MS methods for steroid profiling, excellent linearity is often achieved, with coefficients of determination (R²) greater than 0.99. researchgate.netnih.govresearchgate.netnih.gov Calibration standards are typically prepared by spiking known amounts of the analytes and the internal standard, this compound, into a steroid-free matrix, such as steroid-free urine, to mimic the biological sample. researchgate.net The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and linearity of the calibration.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of the analytical method.
Intra- and Inter-Assay Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels:
Intra-assay precision (repeatability): The variation observed within a single analytical run.
Inter-assay precision (reproducibility): The variation observed between different analytical runs on different days.
Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high).
For steroid hormone assays, acceptable precision and accuracy are critical for clinical utility. In validated LC-MS/MS methods, intra- and inter-day precision are typically below 15%, and often below 10.1%. researchgate.netnih.govresearchgate.netnih.gov Similarly, accuracy is generally expected to be within ±15% of the nominal value. researchgate.netnih.gov
| Parameter | Typical Acceptance Criteria | Reported Values in Steroid Analysis | Reference |
|---|---|---|---|
| Intra-Assay Precision (CV%) | <15% | 2.1% to 5.2% | rsc.org |
| Inter-Assay Precision (CV%) | <15% | 4.9% to 8.0% | rsc.org |
| Intra- and Inter-Day Precision (CV%) | <15% | <10.1% | nih.govresearchgate.net |
| Intra- and Inter-Day Accuracy | Within ±15% | Below 15% | researchgate.netnih.gov |
Recovery and Stability Assessments
Recovery experiments are performed to evaluate the efficiency of the extraction process. This is determined by comparing the analytical response of an analyte added to a biological sample before extraction with the response of the same amount of analyte added after extraction. The use of an internal standard like this compound is crucial for correcting for any losses during sample preparation. In validated methods for steroid analysis, relative recovery is often found to be between 98.2% and 115.0%. nih.govresearchgate.net Another study reported recovery ranging from 89.6% to 113.8%. researchgate.netnih.gov
Stability assessments are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves testing the stability of the analytes in the biological matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles. For urinary steroids, studies have shown sufficient stability at room temperature (20–25°C) for seven days and at 4–6°C for up to 28 days. nih.govresearchgate.net Long-term stability has been demonstrated for at least six months when samples are stored at -20°C and -80°C. nih.govresearchgate.net
| Parameter | Condition | Finding | Reference |
|---|---|---|---|
| Recovery | Relative Recovery | 98.2% - 115.0% | nih.govresearchgate.net |
| Recovery Range | 89.6% - 113.8% | researchgate.netnih.gov | |
| Stability | Room Temperature (20-25°C) | Stable for 7 days | nih.govresearchgate.net |
| Refrigerated (4-6°C) | Stable for up to 28 days | nih.govresearchgate.net | |
| Long-term Storage (-20°C) | Stable for 6 months | nih.govresearchgate.net | |
| Long-term Storage (-80°C) | Stable for 6 months | nih.govresearchgate.net |
Applications of Pregnanetriol D4 in Metabolic Pathway Research
Elucidation of Steroidogenic Pathways
The complex network of enzymatic reactions that convert cholesterol into various steroid hormones is known as steroidogenesis. nih.govnumberanalytics.com Understanding these pathways is fundamental to endocrinology. The use of stable isotope-labeled standards like Pregnanetriol-d4 is essential for accurately mapping these intricate connections. isotope.comsigmaaldrich.com
Steroidogenesis proceeds through distinct routes, primarily the Delta-4 and Delta-5 pathways, which are defined by the sequence of enzymatic modifications. researchgate.netgfmer.ch Pregnanetriol (B129160) is a metabolite of 17-hydroxyprogesterone (17-OHP), a central intermediate in the Delta-4 pathway. rupahealth.comgdx.net
By using this compound as an internal standard in isotope dilution mass spectrometry, researchers can reliably quantify Pregnanetriol concentrations in urine or plasma. sigmaaldrich.comnih.gov This accurate measurement allows scientists to establish clear relationships between precursor compounds and their metabolic products. For instance, in disorders like 21-hydroxylase deficiency, a blockage in the pathway causes precursors like 17-OHP to accumulate, leading to a corresponding increase in its metabolite, Pregnanetriol. rupahealth.comjcrpe.org Tracking these quantitative changes helps to delineate the flow of metabolites and identify the specific points of disruption within the pathway. nih.govplos.org
| Precursor | Key Enzyme | Product | Metabolite |
|---|---|---|---|
| Progesterone (B1679170) | CYP17A1 (17α-hydroxylase activity) | 17-hydroxyprogesterone (17-OHP) | Pregnanetriol |
| 17-hydroxyprogesterone (17-OHP) | CYP21A2 (21-hydroxylase) | 11-Deoxycortisol | Tetrahydro-11-deoxycortisol |
| 11-Deoxycortisol | CYP11B1 (11β-hydroxylase) | Cortisol | Tetrahydrocortisol |
The application of this compound extends to the comprehensive study of the entire life cycle of steroid hormones, from their synthesis (biosynthesis) to their breakdown and excretion (catabolism). nih.gov
In biosynthesis research, the precise data obtained using deuterated standards helps characterize the normal and pathological production of steroids. nih.govbham.ac.uk For example, the overproduction of Pregnanetriol is a hallmark of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. rupahealth.comontosight.ai The use of this compound in quantitative assays provides the accuracy needed for diagnosing and monitoring such conditions. taylorandfrancis.comresearchgate.net
In catabolism studies, stable isotopes can be used as tracers to follow the metabolic fate of hormones in the body. ontosight.ai While this compound is primarily used as an internal standard for quantification, the principles of isotope tracing allow researchers to understand how steroid metabolites are processed, conjugated (e.g., with glucuronic acid or sulfate), and ultimately cleared from the body, providing a complete picture of steroid dynamics. nih.govrsc.org
Tracing Precursor-Product Relationships
Research on Enzyme Activity and Inhibition
The enzymes that drive steroidogenesis, particularly those of the cytochrome P450 family, are key targets of research. This compound plays a vital role in the methods used to assess the function of these critical enzymes. scielo.br
Enzymes such as 17α-hydroxylase and 17,20-lyase, which are two distinct activities of the single enzyme CYP17A1, are critical branching points in steroid synthesis. scielo.brnih.gov The 17α-hydroxylase activity is necessary for the production of cortisol, while the 17,20-lyase activity is required for the synthesis of androgens. nih.govbham.ac.uk
The activity of these enzymes can be inferred by calculating the ratio of their products to their precursors, as measured in urine. bham.ac.ukscielo.br For example, a high ratio of Pregnanetriol (a 17-hydroxylated steroid) to androgen metabolites (which require 17,20-lyase activity) can indicate impaired 17,20-lyase function. scielo.br this compound is essential for these assessments, as it ensures the denominator or numerator of these diagnostic ratios is quantified accurately, leading to a reliable evaluation of enzyme function. nih.govsemanticscholar.org
| Metabolite Ratio | Enzyme Activity Assessed | Indication of Altered Ratio |
|---|---|---|
| (Bs+As)/(Fs+E) | 17α-hydroxylase | An elevated ratio suggests decreased 17α-hydroxylase activity. scielo.br |
| PD/PT | 17α-hydroxylase | An elevated ratio suggests decreased 17α-hydroxylase activity. scielo.br |
| (17HP+PT)/(AN+ET) | 17,20-lyase | An elevated ratio suggests decreased 17,20-lyase activity. scielo.br |
| PT/(AN+ET) | 17,20-lyase | An elevated ratio suggests decreased 17,20-lyase activity. scielo.br |
Table Abbreviations: Bs+As (Metabolites of corticosterone), Fs+E (Metabolites of cortisol), PD (Pregnanediol), PT (Pregnanetriol), 17HP (17-hydroxypregnanolone), AN+ET (Androsterone + Etiocholanolone).
Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, provides insight into enzyme mechanisms and inhibition. bmglabtech.comresearchgate.net Determining kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) requires precise measurement of product formation over time. plos.org
Stable isotope dilution assays using standards like this compound provide the high degree of precision and sensitivity needed for rigorous kinetic analysis. sigmaaldrich.comnih.gov By adding a known quantity of this compound to a reaction mixture, the amount of endogenous Pregnanetriol produced by the enzyme can be accurately determined, even at very low concentrations. researchgate.netmdpi.com This methodology is particularly powerful for studying complex enzyme systems within biological matrices, as it minimizes interference from other substances and fluctuations in instrument performance. sigmaaldrich.comnih.gov This enhanced accuracy allows for more reliable characterization of enzyme behavior and the effects of potential inhibitors.
Methodological Assessment of Hydroxylase and Lyase Activities
Role in Comprehensive Steroid Metabolomics Research
Steroid metabolomics involves the simultaneous measurement of a large panel of steroid hormones and their metabolites to create a comprehensive profile, or "steroidome." bham.ac.uksemanticscholar.org This systems-level approach is increasingly used in clinical diagnostics and research to identify biomarkers for various endocrine disorders. nih.govnih.gov
| Steroid Analyte | Associated Isotope-Labeled Standard (Example) | Clinical/Metabolic Significance |
|---|---|---|
| Pregnanetriol | This compound or -d5 | Marker for 17-OHP levels, crucial for CAH diagnosis. rupahealth.comnih.gov |
| Cortisol | Cortisol-d4 | Primary glucocorticoid, marker of adrenal function. researchgate.net |
| Cortisone | Cortisone-¹³C3 | Inactive metabolite of cortisol. researchgate.net |
| Dehydroepiandrosterone (DHEA) | DHEA-d6 | Adrenal androgen precursor. rug.nl |
| Etiocholanolone | Etiocholanolone-d5 | Androgen metabolite. nih.gov |
| Pregnenolone | Pregnenolone-d4 | Universal precursor for all steroid hormones. researchgate.netrug.nl |
| Tetrahydro-11-deoxycortisol | THS-d5 | Metabolite of 11-deoxycortisol, marker for 11β-hydroxylase deficiency. nih.gov |
Quantitative Profiling in Biological Matrices
The accurate measurement of steroid hormones and their metabolites in biological matrices such as urine, plasma, and saliva is fundamental for diagnosing and managing endocrine disorders. ontosight.airesearchgate.net this compound is ideally suited for use as an internal standard in quantitative methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
When analyzing a biological sample, a known quantity of this compound is added at an early stage of sample preparation. ucl.ac.uk Because the deuterated standard has nearly identical physicochemical properties to the endogenous (unlabeled) Pregnanetriol, it experiences similar extraction efficiencies and ionization responses during the analytical process. ucl.ac.uk By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation and analysis. ucl.ac.uk This isotope dilution mass spectrometry approach is considered the gold standard for quantitative analysis.
Research has demonstrated the use of deuterated internal standards for steroid profiling in various matrices. For instance, a GC-MS/MS method for quantifying a panel of urinary steroids utilized four deuterated internal standards, including pregnenolone-d4, to cover a range of polarities and ensure accuracy. researchgate.net Such methods can achieve low limits of quantification, often in the range of 0.1 to 20 ng/mL, with high accuracy and precision. researchgate.net
Table 1: Example of Quantitative Analysis of Pregnanetriol in Human Urine using this compound as an Internal Standard
| Sample ID | Endogenous Pregnanetriol Peak Area | This compound (Internal Standard) Peak Area | Calculated Pregnanetriol Concentration (mg/24 hours) |
|---|---|---|---|
| Control 01 | 45,678 | 98,765 | 1.1 |
| Control 02 | 39,876 | 99,123 | 0.9 |
| Patient A | 154,321 | 98,999 | 3.8 |
| Patient B | 187,654 | 99,543 | 4.6 |
This table is illustrative and does not represent actual study data. The calculated concentration is determined by comparing the analyte-to-internal standard peak area ratio against a calibration curve. Elevated levels of urinary pregnanetriol can be indicative of certain endocrine disorders like congenital adrenal hyperplasia. ontosight.aiwikipedia.org
Methodological Aspects of Biomarker Discovery Research
Biomarker discovery is a systematic process aimed at identifying molecules that can indicate a particular biological state, such as the presence of a disease or response to a treatment. nih.gov This process involves several phases, from initial discovery and validation to clinical implementation. nih.govresearchgate.net The accurate quantification of potential biomarkers is a critical component throughout this pipeline.
Methodological strategies in biomarker research emphasize the need for high-quality biospecimens and well-designed studies with sufficient sample sizes to filter out false leads and identify genuinely useful markers. researchgate.net The ability to accurately quantify analytes like Pregnanetriol in various biological fluids (e.g., blood, urine) using non-invasive or minimally invasive methods is a key characteristic of a good biomarker. thermofisher.com
Table 2: Methodological Phases in Biomarker Discovery Research
| Phase | Objective | Key Activities | Role of Quantitative Analysis (using standards like this compound) |
|---|---|---|---|
| 1. Discovery | Identify candidate biomarkers. | High-throughput screening of samples (e.g., metabolomics, proteomics) from different patient groups. researchgate.net | Semi-quantitative or relative quantification to identify significant differences. |
| 2. Qualification & Validation | Confirm and verify the utility of candidate biomarkers. | Testing the biomarker in larger, independent patient cohorts. Establishing performance characteristics (sensitivity, specificity). nih.gov | Crucial role. Precise and accurate absolute quantification using validated methods with internal standards to establish concentration cut-offs. |
| 3. Clinical Implementation | Integrate the validated biomarker into clinical practice. | Developing a standardized clinical assay; conducting dissemination and implementation studies. nih.gov | The validated quantitative method forms the basis of the clinical test. |
This table outlines the general workflow for biomarker discovery and is adapted from established principles. nih.govresearchgate.netmedrxiv.org
Stable Isotope Tracer Studies
Beyond its role as a quantitative standard, this compound can be used as a stable isotope tracer to investigate the dynamics of steroid metabolism directly within a biological system. medchemexpress.com By introducing the labeled compound, researchers can track its movement and transformation through various metabolic pathways, providing insights that are not obtainable from static concentration measurements alone. nih.gov
In Vivo and Ex Vivo Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network. ethz.chmdpi.com In 13C-MFA, cells or organisms are supplied with a substrate labeled with 13C, and the pattern of isotope incorporation into downstream metabolites is measured. nih.gov Similarly, deuterium-labeled tracers like this compound can be used to study specific pathways.
In an in vivo study, this compound could be administered to a subject, and the appearance of its labeled metabolites could be traced over time in biological fluids like plasma or urine. ucl.ac.uk This allows for the elucidation of metabolic pathways and can reveal how these pathways are altered in disease states. For example, studies using d4-cortisol have successfully tracked its conversion to d3-cortisone in different tissues like the liver and brain, demonstrating tissue-specific differences in metabolic activity. researchgate.net
Ex vivo studies, often conducted on isolated tissues or cells, allow for more controlled experiments. nih.gov For instance, a tissue slice or cell culture could be incubated with this compound to study its metabolism within a specific cell type without the complexities of systemic circulation. This approach can reveal cell-specific metabolic patterns and the activity of key enzymes involved in steroid synthesis and degradation. nih.gov
Table 3: Illustrative Results from a Hypothetical In Vivo Tracer Study with this compound
| Time Post-Administration | Labeled Compound Detected in Plasma | Relative Abundance | Implied Metabolic Step |
|---|---|---|---|
| 1 hour | This compound | ++++ | Distribution |
| 4 hours | This compound Glucuronide | ++ | Phase II Conjugation (Glucuronidation) |
| 8 hours | Other Labeled Steroid Metabolites | + | Further downstream metabolism |
This table is a hypothetical representation to illustrate the principle of tracer studies. The detection of labeled metabolites confirms the activity of specific metabolic pathways.
Understanding Metabolic Turnover Rates
A key application of stable isotope tracer studies is the measurement of metabolic turnover, which is the rate at which molecules are synthesized and degraded in the body. plos.org This provides a dynamic view of metabolic homeostasis. By introducing this compound and monitoring its disappearance and the appearance of its unlabeled counterpart, researchers can calculate the metabolic half-life of Pregnanetriol.
Such studies involve administering the labeled tracer and then collecting samples at multiple time points to measure the changing ratio of the labeled to the unlabeled compound. nih.gov These kinetic data allow for the calculation of the rate of appearance (synthesis) and disappearance (clearance) of the metabolite. Studies using stable isotopes have been instrumental in determining the turnover rates of a vast array of molecules, from glucose to complex proteins, revealing that many synaptic proteins, for example, have half-lives in the range of 2 to 5 days. plos.org Applying this methodology to Pregnanetriol would provide crucial information on the dynamics of progesterone metabolism and how these dynamics are affected by physiological state or disease.
Advanced Research Concepts and Emerging Methodologies
Integration with Multi-Omics Approaches in Metabolic Research
The use of deuterated standards like Pregnanetriol-d4 is a cornerstone of targeted metabolomics, providing a robust method for the absolute quantification of specific steroids. dergipark.org.trmetwarebio.com This capability is increasingly being integrated into broader multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a more holistic understanding of biological systems. Stable isotope labeling, in general, is a powerful tool in proteomics and metabolomics for tracking the fate of molecules in complex biological systems. creative-proteomics.commetwarebio.com
In the context of metabolic research, integrating quantitative steroid data obtained using deuterated internal standards with other omics datasets allows for a more comprehensive analysis. For instance, correlating pregnanetriol (B129160) levels with the expression of specific genes and proteins involved in steroidogenic pathways can elucidate regulatory mechanisms and the impact of genetic variations. metwarebio.com This integrated approach is crucial for understanding the pathophysiology of various endocrine disorders and for the discovery of novel biomarkers. metwarebio.comcreative-proteomics.com
Key applications of integrating this compound-based analysis with multi-omics include:
Steroidomics: Comprehensive profiling of the steroid metabolome to identify new biomarkers and understand the mechanisms of steroid-related diseases. researchgate.net
Pathway Analysis: Combining metabolomic data with transcriptomic or proteomic data to map and understand the dynamics of steroid synthesis and metabolism. nih.gov
Personalized Medicine: Developing individualized treatment strategies based on a patient's unique multi-omic profile, including their specific steroid hormone patterns. metwarebio.com
Automation and High-Throughput Method Development for Deuterated Standards
The demand for large-scale clinical and research studies has driven the development of automated and high-throughput methods for steroid analysis. shimadzu.eu The use of deuterated internal standards like this compound is integral to these high-throughput workflows, which commonly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographytoday.comnih.govacs.org
Automation encompasses various stages of the analytical process, from sample preparation to data acquisition. Robotic liquid handlers and automated solid-phase extraction (SPE) systems in 96-well plate formats significantly increase sample throughput and reproducibility while minimizing human error. shimadzu.eunih.govnih.govlcms.cztecan.comnih.govresearchgate.net These automated systems can perform tasks such as protein precipitation, liquid-liquid extraction, and the addition of internal standards, streamlining the entire workflow. nih.govlcms.cz
Recent advancements have focused on fully automated systems that integrate sample preparation directly with LC-MS/MS analysis, further reducing manual intervention and analysis time. shimadzu.eulcms.cznih.govlcms.cz These developments are crucial for clinical laboratories and large-scale research projects that require the rapid and reliable quantification of numerous samples. chromatographytoday.comtecan.com
| Automation Step | Technology | Benefit | Citation |
|---|---|---|---|
| Sample Transfer & Internal Standard Addition | Robotic Pipetting Robots (e.g., Tecan RSP150) | Increased precision and reduced manual error. | nih.gov |
| Solid-Phase Extraction (SPE) | Automated SPE Systems (e.g., ASPEC Xli, 96-well plates) | High-throughput sample cleanup and concentration. | nih.govacs.orgnih.gov |
| Fully Automated Sample Preparation and LC-MS/MS Analysis | Integrated Systems (e.g., CLAM-2000) | Seamless workflow from sample to result, minimizing human intervention and improving efficiency. | shimadzu.eulcms.czlcms.cz |
Data Processing and Bioinformatic Tools for this compound Data Analysis
The analysis of data generated from LC-MS/MS experiments involving this compound and other deuterated standards requires specialized software and bioinformatic tools. These tools are essential for processing the raw data, identifying and quantifying the target analytes, and performing statistical analysis.
Software such as Analyst® and Xcalibur™ are commonly used to control the mass spectrometer and acquire data. dergipark.org.trmdpi.comescholarship.org Following data acquisition, a series of data processing steps are necessary, which can be performed using various software packages.
A typical data processing workflow includes:
Peak Detection and Integration: Identifying the chromatographic peaks corresponding to the analyte and the internal standard.
Quantification: Calculating the concentration of the endogenous steroid based on the peak area ratio of the analyte to the deuterated internal standard.
Statistical Analysis: Using statistical methods to identify significant differences between experimental groups.
For more complex metabolomics studies, advanced bioinformatic platforms like MetaboAnalyst and specialized software for untargeted analysis are employed. nih.gov These tools offer functionalities for data normalization, statistical analysis (e.g., t-tests, ANOVA, principal component analysis), and pathway analysis to interpret the biological significance of the findings. nih.gov The Metabolomics Standards Initiative (MSI) has established reporting standards to ensure data quality and facilitate data sharing and reuse. nih.gov
| Software/Tool | Function | Application in this compound Analysis | Citation |
|---|---|---|---|
| Analyst® Software | Mass spectrometer control and data acquisition/analysis. | Used for setting up LC-MS/MS methods and processing raw data for quantification. | dergipark.org.trmdpi.com |
| Xcalibur™/Tracefinder™ | Data acquisition and processing. | Analysis of LC-MS data for targeted and untargeted steroid analysis. | escholarship.org |
| MetaboAnalyst | Statistical analysis, functional interpretation, and visualization of metabolomics data. | Comprehensive analysis of steroid profiling data to identify significant changes and biological pathways. | nih.gov |
| mzmine3/GNPS2 | Feature-finding and putative identification for untargeted metabolomics. | Identification of unknown or novel steroid metabolites in complex samples. | doe.gov |
Future Perspectives in Stable Isotope Applications for Steroid Research
The use of stable isotopes, including deuterated compounds like this compound, will continue to be a vital component of steroid research. Future developments are expected to further enhance the sensitivity, specificity, and scope of steroid analysis.
One promising area is the expansion of stable isotope-labeled standards to cover a wider range of steroid metabolites, enabling more comprehensive steroid profiling. nih.gov The synthesis of novel deuterated standards will facilitate the quantification of previously hard-to-measure steroids and their metabolic products. nih.gov
Furthermore, the combination of stable isotope labeling with high-resolution mass spectrometry (HRMS) offers significant advantages for both targeted and untargeted steroid analysis. escholarship.orgnih.gov HRMS provides greater specificity and the ability to perform retrospective data analysis, allowing for the identification of unexpected metabolites without the need for re-analysis. nih.gov
The application of stable isotope ratio analysis, which examines the natural abundance of isotopes like ¹³C and ²H, is another emerging field. wada-ama.org This technique can help distinguish between endogenous and synthetic steroids and provides insights into dietary influences on steroid metabolism. wada-ama.orgtandfonline.com
As technology continues to advance, we can anticipate the increased application of stable isotope methodologies in clinical diagnostics, doping control, and fundamental research, providing deeper insights into the complex world of steroid hormones. rsc.orgnih.goviaea.orgresearchgate.net
Q & A
Q. What analytical methods are recommended for quantifying Pregnanetriol-d4 in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds like this compound. Use a deuterated internal standard (e.g., this compound itself) to correct for matrix effects and ionization variability .
- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to isolate the analyte from complex matrices (e.g., urine, serum). Validate recovery rates using spiked samples to ensure precision (CV <15%) .
Q. How should researchers address potential isotopic interference when using this compound as an internal standard?
Methodological Answer:
- Mass Transition Optimization : Select unique mass-to-charge (m/z) ratios for this compound and its non-deuterated counterpart to avoid overlap. For example, monitor transitions at m/z 369.3 → 253.1 for this compound and m/z 365.3 → 249.1 for endogenous pregnanetriol .
- Cross-Validation : Perform spike-and-recovery experiments in analyte-free matrices to confirm the absence of cross-talk between isotopic forms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Adhere to NFPA guidelines (e.g., wear PPE, avoid ingestion/inhalation) as this compound is classified under H302 (harmful if swallowed) .
- Waste Disposal : Follow local regulations for organic waste containing deuterated steroids. Incineration or chemical degradation is preferred to prevent environmental contamination .
Advanced Research Questions
Q. How can experimental design be optimized to study this compound’s role in steroidogenesis pathways?
Methodological Answer:
- Hypothesis-Driven Frameworks : Use the PICOT framework to structure studies:
- Population : In vitro models (e.g., adrenal cell lines).
- Intervention : Exposure to this compound at physiological concentrations (e.g., 1–100 nM).
- Comparison : Endogenous pregnanetriol levels under basal vs. ACTH-stimulated conditions.
- Outcome : Quantify downstream metabolites (e.g., 17-OH progesterone) via LC-MS/MS.
- Time : 24–72 hr incubation periods to capture metabolic turnover .
Q. What statistical approaches resolve contradictions in longitudinal studies of this compound excretion patterns?
Methodological Answer:
- Mixed-Effects Models : Account for intra-individual variability (e.g., diurnal fluctuations) and inter-individual differences (e.g., genetic polymorphisms in CYP21A2) .
- Contradiction Analysis : Apply TRIZ principles to identify technical contradictions (e.g., sensitivity vs. throughput) and resolve them via innovation metrics (e.g., split LC-MS/MS runs for high-priority samples) .
Q. How can researchers validate this compound stability under varying storage conditions?
Methodological Answer:
- Stability Testing Protocol :
Short-Term : Assess degradation at room temperature (20–25°C) over 24–72 hr.
Long-Term : Store aliquots at -80°C and test monthly for 12 months.
Freeze-Thaw Cycles : Perform 3–5 cycles to simulate common handling errors.
- Acceptance Criteria : ≤15% deviation from baseline concentrations. Use ANOVA with post-hoc Tukey tests to compare stability across conditions .
Data Interpretation & Ethical Considerations
Q. What strategies mitigate bias in cross-sectional studies measuring this compound in congenital adrenal hyperplasia (CAH) cohorts?
Methodological Answer:
Q. How should researchers address discrepancies between immunoassay and LC-MS/MS results for this compound?
Methodological Answer:
- Method Comparison Studies : Apply Bland-Altman plots to quantify bias and Passing-Bablok regression to assess linearity. Prioritize LC-MS/MS for definitive quantification due to its superior specificity .
- Root-Cause Analysis : Investigate cross-reactivity in immunoassays (e.g., with 17-OH pregnenolone) via cross-validation studies .
Ethical & Reporting Standards
Q. What ethical safeguards are mandatory when using this compound in human studies?
Methodological Answer:
- Informed Consent : Disclose the experimental use of deuterated compounds and potential risks (e.g., trace exposure) in participant consent forms .
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS data in repositories like Metabolomics Workbench .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
